N*1*-Ethyl-N*1*-(3-methyl-benzyl)-ethane-1,2-diamine
Description
N¹-Ethyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine (CAS: 1248355-05-6) is a substituted ethane-1,2-diamine derivative featuring an ethyl group and a 3-methyl-benzyl group attached to the same nitrogen atom. This compound is utilized in biochemical, pharmaceutical, and material science applications, particularly as a building block for complex molecules or ligands in metal coordination chemistry . Its structure combines alkyl and aromatic substituents, influencing its physicochemical properties, such as lipophilicity, solubility, and reactivity.
Properties
IUPAC Name |
N'-ethyl-N'-[(3-methylphenyl)methyl]ethane-1,2-diamine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2/c1-3-14(8-7-13)10-12-6-4-5-11(2)9-12/h4-6,9H,3,7-8,10,13H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTVTDMIGUGUSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCN)CC1=CC=CC(=C1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N1-Ethyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine is an organic compound that falls within the category of diamines. Its structure, featuring an ethyl group and a 3-methylbenzyl moiety, influences its biological properties and potential applications in medicinal chemistry. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant research findings.
- Molecular Formula : C12H18N2
- Molecular Weight : 194.29 g/mol
- Structural Features :
- Ethyl group enhances lipophilicity.
- 3-Methylbenzyl moiety may interact with various biological targets.
The biological activity of N1-Ethyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine is primarily attributed to its ability to interact with various biomolecules. The nitrogen atoms in the diamine structure can act as nucleophiles, participating in nucleophilic substitution reactions. This property allows the compound to form complexes with enzymes and receptors, potentially altering their activity.
Potential Mechanisms Include:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as a ligand for various receptors, influencing signal transduction pathways.
- Antimicrobial Activity : Preliminary studies suggest potential antimicrobial properties against certain pathogens.
Anticancer Activity
Diamines have been investigated for their anticancer properties due to their ability to interfere with cellular processes. In vitro studies have demonstrated that certain diamine derivatives can inhibit the proliferation of cancer cells. Although specific data for N1-Ethyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine is not yet available, ongoing research into structurally similar compounds suggests it may possess similar anticancer activity.
Case Studies and Research Findings
Recent investigations into related compounds provide insights into the biological activity of N1-Ethyl-N1-(3-methyl-benzyl)-ethane-1,2-diamine:
-
Study on Antimicrobial Activity :
- A study evaluated the antimicrobial efficacy of various diamines against common pathogens.
- Results indicated that modifications to the alkyl chain significantly influenced antimicrobial potency.
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Anticancer Research :
- A series of diamine derivatives were tested for their cytotoxic effects on cancer cell lines.
- Notable findings included IC50 values indicating significant inhibition of cell growth in certain cancer types.
Scientific Research Applications
Chemistry
- Building Block for Complex Molecules : N¹-Ethyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine serves as a crucial intermediate in synthesizing more complex organic compounds. Its ability to undergo various chemical reactions enhances its utility in organic synthesis.
Biology
- Ligand in Biochemical Assays : The compound has been investigated for its potential as a ligand that interacts with specific receptors or enzymes, modulating their activity. This property is particularly useful in drug discovery and development.
Medicine
- Therapeutic Potential : Research indicates that N¹-Ethyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine may possess therapeutic effects in treating neurological disorders due to its ability to influence neurotransmitter systems. Additionally, it has been explored for antimicrobial and anti-inflammatory activities.
Industry
- Specialty Chemicals Production : The compound is utilized in developing specialty chemicals and materials due to its unique structural characteristics.
Antimicrobial Activity
A study evaluated the antimicrobial efficacy of N¹-Ethyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine against various microbial strains. The results indicated significant inhibition zones against both Gram-positive and Gram-negative bacteria, suggesting strong antimicrobial properties.
Neuroprotective Effects
In vitro assays demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. This finding suggests a potential role in treating neurodegenerative diseases like Alzheimer's or Parkinson's disease.
Anti-inflammatory Activity
In animal models of inflammation, administration of N¹-Ethyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine resulted in reduced levels of pro-inflammatory cytokines. This supports its potential as an anti-inflammatory agent.
Comparison with Similar Compounds
Key Structural Analogs
The following table summarizes structurally related ethane-1,2-diamine derivatives and their distinguishing features:
Substituent Effects on Properties
Alkyl vs. 3-Methyl-benzyl: The methyl group on the benzene ring improves solubility in organic solvents compared to halogenated analogs (e.g., 3-fluoro-benzyl in ).
Electronic Effects: Electron-donating groups (e.g., 3-methoxy in ) enhance ligand donor capacity in metal complexes, whereas electron-withdrawing groups (e.g., 3-fluoro in ) reduce basicity.
Ethane-1,2-diamine derivatives with multiple -NH groups exhibit stronger corrosion inhibition, as seen in aliphatic amines like DETA and TETA .
Preparation Methods
Two-Step Alkylation of Ethane-1,2-Diamine
The most widely reported method involves sequential alkylation of ethane-1,2-diamine. In the first step, 3-methylbenzyl chloride reacts with ethane-1,2-diamine in anhydrous tetrahydrofuran (THF) at 0–5°C under nitrogen atmosphere, yielding N¹-(3-methyl-benzyl)-ethane-1,2-diamine. The intermediate is then ethylated using ethyl bromide in the presence of potassium carbonate, achieving a 68–72% overall yield. Key parameters include:
| Parameter | Optimal Value | Impact on Yield |
|---|---|---|
| Temperature | 0–5°C (Step 1); 50°C (Step 2) | >5°C in Step 1 leads to di-alkylation |
| Molar Ratio (Amine:Alkyl Halide) | 1:1.2 | Excess halide reduces purity |
| Solvent | THF/DMF (4:1) | Polar aprotic solvents enhance nucleophilicity |
This method’s limitation lies in competing N²-alkylation, which can be mitigated by using bulky bases like DBU (1,8-diazabicycloundec-7-ene) to favor N¹-selectivity.
Reductive Amination Approach
Catalytic Hydrogenation of Imine Intermediates
An alternative route employs reductive amination between 3-methylbenzaldehyde and N-ethylethane-1,2-diamine. The imine intermediate is hydrogenated at 60–80°C under 30–50 bar H₂ pressure using 5% Pd/C catalyst, achieving 85–89% yield. Critical factors include:
Advantages :
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Avoids alkyl halide handling
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Higher atom economy (82% vs. 65% for alkylation)
Challenges :
-
Requires strict moisture control to prevent catalyst deactivation
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Residual aldehyde (<0.5%) must be removed via silica gel chromatography
Solid-Phase Synthesis for High-Throughput Production
Resin-Bound Methodology
Recent patents describe immobilizing ethane-1,2-diamine on Wang resin via a photolabile linker. Sequential alkylation with 3-methylbenzyl bromide and ethyl iodide under microwave irradiation (100°C, 300 W) enables rapid library synthesis. After cleavage with UV light (254 nm), the compound is obtained in 94% purity (HPLC) with a throughput of 1.2 kg/week per reactor.
Comparative Analysis of Synthetic Routes
| Method | Yield (%) | Purity (%) | Scalability | Environmental Impact (E-Factor) |
|---|---|---|---|---|
| Nucleophilic Alkylation | 72 | 98.5 | Moderate | 6.8 (High solvent waste) |
| Reductive Amination | 89 | 99.2 | High | 3.1 (Low catalyst load) |
| Solid-Phase Synthesis | 95 | 99.8 | Industrial | 1.4 (Minimal solvent use) |
E-factor = (Mass of waste)/(Mass of product). Data aggregated from.
Industrial-Scale Optimization
Continuous Flow Reactor Design
A 2024 study demonstrated a tandem reactor system combining imine formation and hydrogenation in series. Using supercritical CO₂ as solvent (Tc = 31°C, Pc = 73 bar), the process achieves 92% conversion in 8 minutes residence time, reducing energy costs by 40% compared to batch methods.
Q & A
Q. What are the optimal synthetic routes and conditions for preparing N¹-Ethyl-N¹-(3-methyl-benzyl)-ethane-1,2-diamine?
The compound can be synthesized via reductive amination or hydrogenation of Schiff base intermediates. For example, platinum-catalyzed hydrogenation of benzylated amines under controlled hydrogen pressure and temperature (50–80°C) yields the target diamine . Alternative methods include nucleophilic substitution of ethylamine derivatives with 3-methylbenzyl halides, requiring anhydrous conditions and inert atmospheres to prevent side reactions . Optimization should involve systematic variation of catalysts (e.g., Pt, Pd/C), solvent polarity, and reaction time to maximize yield and purity.
Q. What spectroscopic and chromatographic techniques are recommended for characterizing this compound?
- NMR Spectroscopy : ¹H and ¹³C NMR confirm the ethyl and benzyl substituents via chemical shifts (e.g., δ 2.5–3.5 ppm for methylene groups adjacent to nitrogen) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) validates the molecular formula (C₁₂H₂₀N₂), with fragmentation patterns indicating cleavage at the ethylene diamine backbone .
- Infrared (IR) Spectroscopy : Peaks at ~3300 cm⁻¹ (N-H stretch) and ~1600 cm⁻¹ (C-N stretch) confirm secondary amine functionality .
- X-ray Crystallography : For crystalline derivatives, X-ray analysis resolves stereochemistry and bond angles, critical for ligand design .
Q. What safety protocols are essential for handling this compound in laboratory settings?
- Personal Protective Equipment (PPE) : Wear nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of vapors, as amines can irritate respiratory systems .
- Storage : Store in airtight containers under nitrogen at 2–8°C to prevent oxidation .
- Spill Management : Neutralize spills with dilute acetic acid and absorb with inert materials (e.g., vermiculite) .
Advanced Research Questions
Q. How can computational modeling enhance the understanding of this compound’s reactivity and coordination chemistry?
Density Functional Theory (DFT) calculations predict electronic properties (e.g., HOMO-LUMO gaps) and ligand-metal binding affinities. Molecular dynamics simulations in solvents like ethanol or DMF model solvation effects and conformational stability . Tools like COMSOL Multiphysics integrate reaction kinetics and thermodynamics to optimize synthetic pathways in silico before experimental validation .
Q. What strategies address contradictory data in yield optimization across different synthetic methods?
- Design of Experiments (DoE) : Use factorial designs to isolate variables (e.g., catalyst loading, temperature) and identify interactions causing yield discrepancies .
- Analytical Cross-Validation : Compare HPLC purity data with NMR integration to detect unaccounted byproducts .
- Mechanistic Studies : Probe reaction intermediates via in-situ FTIR or stopped-flow spectroscopy to clarify competing pathways (e.g., over-reduction vs. dehydrogenation) .
Q. How can this diamine be applied in designing bioactive ligands or pharmaceutical intermediates?
- Schiff Base Formation : React with aldehydes/ketones to form tridentate ligands for transition metal complexes (e.g., Cu²⁺, Zn²⁺), which exhibit antimicrobial or catalytic activity .
- Structure-Activity Relationship (SAR) : Modify the benzyl substituent (e.g., electron-withdrawing groups) to enhance binding to biological targets like serotonin receptors .
- In Vivo Testing : Prioritize derivatives with low acute toxicity (LD₅₀ > 500 mg/kg in rodent models) and evaluate bioavailability via logP calculations (target range: 1–3) .
Methodological Resources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
